molecular formula C15H21FN4O B2930637 N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide CAS No. 2097899-38-0

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide

Cat. No.: B2930637
CAS No.: 2097899-38-0
M. Wt: 292.358
InChI Key: UBOUXOAJUYVRBX-UHFFFAOYSA-N
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Description

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide is a synthetic small molecule reagent designed for research and development purposes. Its structure incorporates a 5-fluoropyrimidine heterocycle, a moiety frequently employed in medicinal chemistry for its potential to modulate biological activity . This heterocycle is linked to a piperidine scaffold, a structural feature commonly found in compounds investigated as receptor antagonists or enzyme inhibitors . The presence of a pent-4-enamide tail adds a flexible, reactive handle that may be utilized in further chemical modifications or to influence the molecule's physicochemical properties. Based on its structural features, this compound is of significant interest for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. It is intended for use in biochemical assays and other in vitro research applications to explore its interactions with biological targets. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O/c1-2-3-4-14(21)17-9-12-5-7-20(8-6-12)15-18-10-13(16)11-19-15/h2,10-12H,1,3-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOUXOAJUYVRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:

    Fluoropyrimidine Synthesis:

    Piperidine Formation: The piperidine ring is synthesized through cyclization reactions, often starting from appropriate amine precursors.

    Coupling Reaction: The fluoropyrimidine and piperidine intermediates are coupled using reagents like coupling agents (e.g., EDCI, DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine ring can modulate receptor activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Fluoropyrimidine Derivatives

N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 2034615-26-2)
  • Structural Similarities : Shares the 1-(5-fluoropyrimidin-2-yl)piperidin-4-yl group, critical for binding interactions.
  • Key Differences : Contains a sulfamoylphenylpropionamide substituent instead of pent-4-enamide.
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol
  • Structural Similarities : Piperidine ring substituted with pyrimidin-2-yl.
  • Key Differences : Lacks the fluorinated pyrimidine and enamide chain.
  • Impact : The absence of fluorine reduces electronegativity, possibly weakening hydrogen-bonding interactions observed in fluorinated analogs .

Fluorinated Aromatic Piperidine Derivatives

2'-Fluoroortho-fluorofentanyl
  • Structural Similarities : Piperidin-4-yl group with fluorinated aromatic substituents.
  • Key Differences : Phenethylamide substituents instead of fluoropyrimidine.
  • Impact : The fluorophenyl group in fentanyl analogs confers opioid receptor affinity, whereas the fluoropyrimidine in the target compound may target nucleotide-binding sites (e.g., kinases or microbial enzymes) .
Goxalapladib (CAS-412950-27-7)
  • Structural Similarities : Piperidine linked to fluorinated aromatic systems (difluorophenyl) and complex side chains.
  • Key Differences : Contains a naphthyridine-acetamide scaffold and trifluoromethyl biphenyl group.
  • Impact : The difluorophenyl group in Goxalapladib enhances lipid solubility, contrasting with the polar fluoropyrimidine in the target compound, which may favor aqueous environments .

Pyrimidine-Based Antimicrobial Agents

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Structural Similarities: Fluorinated pyrimidine core with aminomethyl substituents.
  • Key Differences : Additional phenyl and methoxyphenyl groups replace the piperidine-enamide system.
  • Impact : The methoxyphenyl group in this compound facilitates hydrogen bonding (C–H⋯O interactions), whereas the pent-4-enamide in the target compound introduces conformational rigidity due to the double bond .

Piperidine Carboxamide Analogs

N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclobutanecarboxamide (CAS 2770586-79-1)
  • Structural Similarities : Piperidine substituted with halopyrimidine (5-chloro vs. 5-fluoro).
  • Key Differences : Cyclobutanecarboxamide instead of pent-4-enamide.
  • Impact : Chlorine’s larger atomic size compared to fluorine may sterically hinder binding but increase hydrophobic interactions .

Research Implications

The target compound’s fluoropyrimidine-piperidine-enamide architecture distinguishes it from analogs by balancing electronegativity (fluorine), conformational flexibility (piperidine), and hydrophobicity (enamide). Structural modifications, such as replacing fluorine with chlorine or altering the amide chain, could optimize pharmacokinetic properties .

Biological Activity

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety, which enhances its biological activity and metabolic stability. The synthesis typically involves multi-step processes that include:

  • Synthesis of 5-Fluoropyrimidine : Achieved through fluorination of pyrimidine.
  • Formation of Piperidine Derivative : Involves nucleophilic substitution reactions.
  • Coupling Reaction : The final coupling of the piperidine and fluoropyrimidine intermediates to form this compound, often utilizing coupling agents like EDCI or DCC.

Table 1: Summary of Synthetic Routes

StepDescription
1Fluorination of pyrimidine to form 5-fluoropyrimidine
2Nucleophilic substitution to form piperidine derivative
3Coupling reaction to yield final compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may exhibit binding affinity for receptors involved in neurotransmission, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : It can inhibit specific enzymes, leading to altered metabolic pathways. For example, similar compounds have shown inhibition of tyrosinase activity, which is crucial in melanin biosynthesis.

Case Studies and Research Findings

  • Antipsychotic Activity : A study on related piperidine derivatives indicated that compounds with similar structures can exhibit atypical antipsychotic properties by modulating dopamine receptor activity without causing extrapyramidal side effects .
  • Inhibition Studies : Research has shown that related compounds can act as competitive inhibitors against tyrosinase, with IC50 values indicating effective inhibition at low micromolar concentrations .
  • Pharmacological Evaluation : Further studies have evaluated the pharmacokinetics and pharmacodynamics of similar compounds, suggesting that modifications in structure can significantly influence their biological efficacy and safety profiles .

Table 2: Biological Activity Overview

Activity TypeDescriptionReference
AntipsychoticModulates dopamine receptors; low side effects
Enzyme InhibitionCompetitive inhibitor of tyrosinase
PharmacokineticsVariations in structure affect efficacy

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